(4-CHLORO-2-NITROPHENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(4-CHLORO-2-NITROPHENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-2-NITROPHENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenyl compounds followed by the introduction of a piperazine ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under stringent conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-2-NITROPHENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while substitution can introduce different functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLORO-2-NITROPHENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new medications for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of (4-CHLORO-2-NITROPHENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-nitro-phenyl)-[4-(2-chloro-phenyl)-piperazin-1-yl]-methanone
- (4-Chloro-2-nitro-phenyl)-[4-(4-chloro-phenyl)-piperazin-1-yl]-methanone
Uniqueness
(4-CHLORO-2-NITROPHENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the aromatic rings and the presence of both nitro and chloro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15Cl2N3O3 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-2-1-3-14(10-12)20-6-8-21(9-7-20)17(23)15-5-4-13(19)11-16(15)22(24)25/h1-5,10-11H,6-9H2 |
InChI Key |
HIESQGLLLZSIID-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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